

# Spectroscopic Profile of Eugenitol: A Technical Guide

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## Compound of Interest

Compound Name: *Eugenitol*  
Cat. No.: B1233741

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## Introduction

**Eugenitol** (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone derivative found in certain lichen species. Its chemical structure, characterized by a dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods. This guide provides a summary of the available spectroscopic data for **eugenitol** and its close structural analogs, along with the methodologies for their acquisition.

## Chemical Structure

- IUPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one
- Molecular Formula: C<sub>11</sub>H<sub>10</sub>O<sub>4</sub>
- Molecular Weight: 206.19 g/mol

## Spectroscopic Data

Comprehensive spectroscopic data for **eugenitol** is not readily available in the public domain. However, data from closely related compounds and partial data for **eugenitol** provide valuable insights into its spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, published NMR dataset for **eugenitol** could be located. However, the following data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, is presented for comparative purposes. The core structure shares the dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical shifts for the shared structural motifs.

Table 1:  $^1\text{H}$  NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[[1](#)]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.05	s	1H	5-OH
9.20	s	1H	4'-OH
6.96	d, $J=8.4$ Hz	2H	H-2', H-6'
6.66	d, $J=8.4$ Hz	2H	H-3', H-5'
4.43	dd, $J=11.2, 4.4$ Hz	1H	H-2a
4.22	t, $J=11.2$ Hz	1H	H-2b
3.00	dd, $J=14.0, 4.4$ Hz	1H	H-9a
2.80	m	1H	H-3
2.49	dd, $J=14.0, 11.2$ Hz	1H	H-9b
2.02	s	3H	8-CH <sub>3</sub>
1.96	s	3H	6-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[[1](#)]

Chemical Shift ( $\delta$ ) ppm	Assignment
196.5	C-4
162.2	C-7
159.9	C-5
157.9	C-8a
155.4	C-4'
130.6	C-1'
129.8	C-2', C-6'
115.0	C-3', C-5'
104.3	C-4a
102.8	C-6
101.9	C-8
76.9	C-2
42.1	C-3
31.2	C-9
7.5	8-CH <sub>3</sub>
7.1	6-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Specific IR data for **eugenitol** is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for **Eugenitol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3500-3200	Broad, Strong	O-H (Phenolic)	Stretching
3000-2850	Medium	C-H (Alkyl)	Stretching
~1650	Strong	C=O (α,β-unsaturated ketone)	Stretching
1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
~1260	Strong	C-O (Aryl ether)	Stretching

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for **eugenitol** has been reported.

Table 4: Mass Spectrometry Data for **Eugenitol**

m/z	Ion Type	Source
206.0577	[M] <sup>+</sup>	[2]
205.04	[M-H] <sup>-</sup>	[3]
207.06	[M+H] <sup>+</sup>	[3]

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, yielded an [M+H]<sup>+</sup> ion at m/z 329.1384, corresponding to the calculated value of 329.1389 for C<sub>19</sub>H<sub>21</sub>O<sub>5</sub>.[1]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy

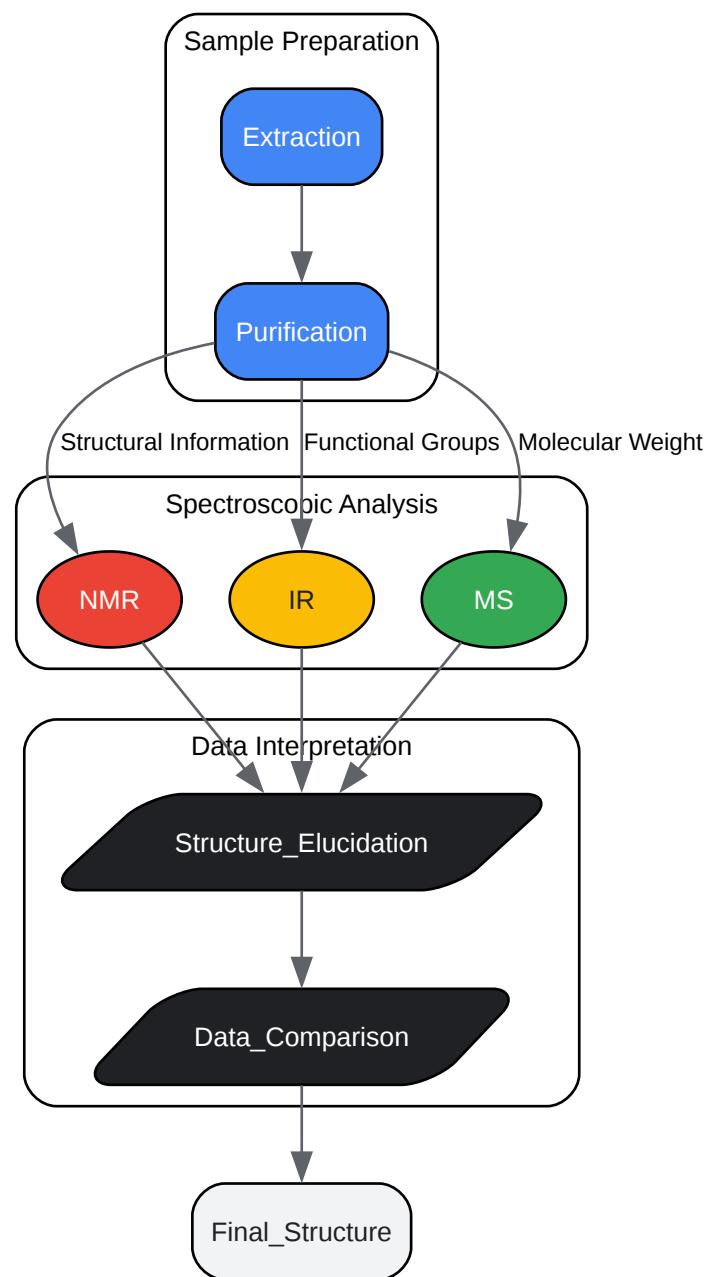
For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported relative to internal tetramethylsilane (TMS,  $\delta$  0.00 ppm) with DMSO-d<sub>6</sub> as the solvent.[\[1\]](#)

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[\[1\]](#) For the analysis of **eugenitol** in lichen samples, a Linear Trap Mass Spectrometer (Thermo Scientific) was used.[\[3\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **eugenitol**.



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Caption: Workflow for the spectroscopic analysis of natural products.

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